9H-Purin-2-amine, 9-butyl-6-(methylthio)-
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Overview
Description
9H-Purin-2-amine, 9-butyl-6-(methylthio)-: is a compound belonging to the purine class of organic compounds. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This specific compound features a butyl group at the 9th position and a methylthio group at the 6th position, making it unique in its structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-2-amine, 9-butyl-6-(methylthio)- typically involves the alkylation of a purine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the purine, followed by the addition of butyl bromide and methylthiol to introduce the butyl and methylthio groups, respectively .
Industrial Production Methods: it is likely that similar methods to those used in laboratory synthesis are scaled up, with considerations for reaction efficiency, yield, and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced at the purine ring or the butyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced purine derivatives.
Substitution: Alkylated or acylated purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9H-Purin-2-amine, 9-butyl-6-(methylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology: The compound’s purine base structure makes it relevant in biological studies, particularly in the context of nucleic acid analogs and enzyme inhibitors .
Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action for 9H-Purin-2-amine, 9-butyl-6-(methylthio)- is not explicitly detailed in the literature. based on its structure, it is likely to interact with biological targets such as enzymes or receptors that recognize purine derivatives. The butyl and methylthio groups may enhance its binding affinity or alter its metabolic stability .
Comparison with Similar Compounds
- 9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-
- 9H-Purin-2-amine, 9-butyl-6-[(2-pyridinylmethyl)thio]-
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
Uniqueness: 9H-Purin-2-amine, 9-butyl-6-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methylthio groups differentiates it from other purine derivatives, potentially leading to unique interactions and applications .
Properties
CAS No. |
14666-87-6 |
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Molecular Formula |
C10H15N5S |
Molecular Weight |
237.33 g/mol |
IUPAC Name |
9-butyl-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C10H15N5S/c1-3-4-5-15-6-12-7-8(15)13-10(11)14-9(7)16-2/h6H,3-5H2,1-2H3,(H2,11,13,14) |
InChI Key |
RDWMLSHSWHGYNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SC)N |
Origin of Product |
United States |
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